Calcium oleate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Calcium oleate is a type of fatty acid salt derived from oleic acid and calcium. It is a white, odorless, and tasteless powder that is soluble in both water and alcohol. This compound has many uses in different fields, from the production of cosmetics and pharmaceuticals to its role as a food additive and preservative. In the scientific community, this compound has been studied for its potential applications in a variety of areas, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Synthesis of Hydroxyapatite Nanowires : Calcium oleate has been used as a calcium source in the synthesis of hydroxyapatite (HA) nanowires. The study found that the solvothermal reaction temperature affects the morphology of HA crystals, which can be used in bone tissue engineering, drug delivery, and other applications (Wu et al., 2023).

Defoaming Agent : this compound has been studied for its effect on foam stability in aqueous solutions of surfactants. The research suggests that this compound acts as a defoaming agent through mechanisms like decreasing the stability of thin films and bridging of films (Zhang et al., 2004).

Mineral Flotation : Studies have explored the interaction of oleate with salt-type mineral surfaces, suggesting the formation of a monolayer or bilayer of oleate preceding calcium soap precipitation. This process is crucial in the flotation of minerals like calcite, fluorite, apatite, and scheelite (Rao & Forssberg, 1991).

Synthesis of Calcium Oxide and Calcium Carbonate Nanoparticles : this compound has been used in the synthesis of calcium carbonate and calcium oxide nanoparticles, which have applications in plastics, printing ink, medicines, and as catalysts and chemisorbents for toxic gases (Atchudan et al., 2022).

Ink Removal in Paper Recycling : this compound is used in the flotation process of ink particles during paper recycling. It forms particles that increase the efficiency of ink removal when used with sodium oleate and calcium chloride (Harwot & Ven, 1997).

Synthesis of Environmentally Friendly Detergent : this compound has been synthesized using vegetable oil to create an environmentally friendly detergent. The study optimized various reaction conditions to obtain a high-alkali this compound solution (Wang et al., 2008).

Protein Kinase C Activation in Platelets : this compound has been implicated in the selective activation of protein kinase C isoenzymes in human platelets, highlighting its potential relevance in biochemical and medical research (Khan et al., 1993).

Mechanism of Action

Target of Action

Calcium oleate, also known as calcium;(Z)-octadec-9-enoate, primarily targets the calcium-binding proteins in the human body . These proteins play a vital role in the anatomy, physiology, and biochemistry of organisms and cells, particularly in signal transduction pathways .

Mode of Action

this compound interacts with its targets by forming complexes with metal ions on the mineral surface or adsorbing onto the mineral surfaces after forming dimeric this compound polymers via hydrogen bonding with the metal ions . This interaction leads to changes in the electrical charges and steric hindrance at the mineral surfaces .

Biochemical Pathways

this compound affects various biochemical pathways. For instance, it plays a role in the fatty acid oxidation (FAO) pathway, where it upregulates the expression of genes causing FAO . It also influences the calcium signaling pathways, where it may induce store-operated calcium entry (SOCE) by inhibiting the Ca2+ -ATPase present on the endoplasmic reticulum .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). The absorption of this compound is significantly different among various calcium salts. The absolute calcium bioavailability of this compound is greater than that of other calcium salts like calcium chloride . The mean residence time for absorption of calcium from this compound is longer than those from other calcium salts .

Result of Action

The action of this compound results in various molecular and cellular effects. For instance, it can lead to the synthesis of calcium carbonate nanoparticles (CCNPs) and calcium oxide nanoparticles (CONPs) by the carbonization/calcination of this compound . These nanoparticles have various applications in fields such as catalysts and chemisorbents for toxic gases .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the solubilization of calcium soaps by liquid fatty acids may explain the unexpectedly high bioavailability of some calcium soaps . Furthermore, the calcium absorbability from this compound via the intestinal track is significantly higher than those of other calcium salts .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Calcium oleate interacts with various biomolecules in biochemical reactions. For instance, it plays a role in the hydration of unsaturated fatty acids . The enzyme oleate hydratase catalyzes the addition of water to the CC double bond of oleic acid to produce ®-10-hydroxystearic acid . This enzyme requires an FAD cofactor that functions to optimize the active site structure .

Cellular Effects

This compound can have significant effects on various types of cells and cellular processes. For instance, in non-small cell lung adenocarcinoma, oleate alters the immune response through the regulation of HMGB1 release . This suggests that this compound could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. For instance, in the hydration of unsaturated fatty acids, this compound interacts with the enzyme oleate hydratase . This interaction involves the formation of a complex with the FAD cofactor, optimizing the active site structure of the enzyme and facilitating the hydration reaction .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, in the process of calcite recovery by flotation, this compound forms precipitates in mesophyll cells adjacent to necrotic cells . This suggests that the compound’s stability, degradation, and long-term effects on cellular function can vary depending on the specific conditions of the experiment .

Metabolic Pathways

This compound is involved in the metabolic pathway of unsaturated fatty acid hydration . This process involves the enzyme oleate hydratase and an FAD cofactor

Properties

| { "Design of the Synthesis Pathway": "The synthesis of Calcium oleate can be achieved through the reaction between calcium hydroxide and oleic acid.", "Starting Materials": ["Calcium hydroxide", "Oleic acid"], "Reaction": [ "1. Dissolve calcium hydroxide in water to form a calcium hydroxide solution.", "2. Add oleic acid to the calcium hydroxide solution and stir the mixture.", "3. Heat the mixture to a temperature of 60-70°C and continue stirring for several hours.", "4. Allow the mixture to cool and filter the resulting precipitate.", "5. Wash the precipitate with water and dry it in an oven at a temperature of 50-60°C.", "6. The resulting product is Calcium oleate." ] } | |

| 142-17-6 | |

Molecular Formula |

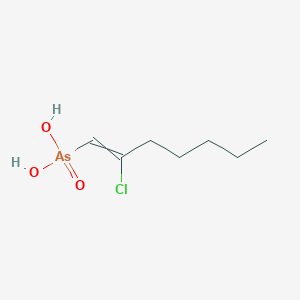

C18H34CaO2 |

Molecular Weight |

322.5 g/mol |

IUPAC Name |

calcium;(Z)-octadec-9-enoate |

InChI |

InChI=1S/C18H34O2.Ca/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h9-10H,2-8,11-17H2,1H3,(H,19,20);/b10-9-; |

InChI Key |

RUGLKMZEADWYCJ-KVVVOXFISA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)O.[Ca] |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Ca+2] |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)O.[Ca] |

| 142-17-6 | |

physical_description |

Liquid |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-4-Azacycloprop[cd]indene, octahydro-4-methyl-](/img/structure/B92994.png)